Ganoderic acid DM
Overview
Description
This compound is known for its diverse pharmacological activities, including anti-androgen, anti-proliferative, and osteoclastogenesis inhibitory effects . It is a highly oxygenated lanostane-type triterpenoid, which contributes to its significant medicinal properties.
Mechanism of Action
Target of Action
Ganoderic acid DM, a representative triterpenoid isolated from Ganoderma lucidum, has been found to interact with tubulin , a protein that plays a crucial role in cell division . This interaction is significant as it can influence the process of cell division, which is a key factor in the growth and proliferation of cells.
Mode of Action
The interaction of this compound with tubulin affects the assembly of tubulin polymers . This disruption in the assembly process can lead to changes in cell division, potentially leading to cytotoxic effects. The carbonyl group at C-3 of this compound is essential for this cytotoxicity .
Biochemical Pathways
This compound is a product of the mevalonate pathway . This pathway begins with acetyl-coenzyme A (Acetyl-CoA), which is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate . This pathway is crucial for the biosynthesis of terpenoids, including this compound.
Pharmacokinetics
It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound exhibits various biological activities. It has been found to have effects in hematological malignancies, involving the stimulation of immune response, macrophage-like differentiation, activation of the MAP-K pathway, an IL3-dependent cytotoxic action, induction of cytoprotective autophagy, and induction of apoptosis .
Action Environment
The biosynthesis of this compound can be influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . Different signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, etc., are involved in this compound biosynthesis regulation in response to these environmental factors . These signaling molecules can interact differently under different environmental stress, demonstrating the complexity of the signaling regulatory networks .
Biochemical Analysis
Biochemical Properties
Ganoderic acid DM interacts with various biomolecules in biochemical reactions. It is a product of the mevalonate pathway, which involves enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase . The carbonyl group at C-3 of this compound is essential for its cytotoxicity .
Cellular Effects
This compound has significant effects on various types of cells. It induces DNA damage, cell cycle arrest, and apoptosis in human breast cancer cells . It also inhibits osteoclastogenesis . Furthermore, it regulates the production of cytokines such as interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds specifically to tubulin, a protein involved in cell structure and function . This binding affects the assembly of tubulin polymers . This compound also influences the expression of proteins like Bax and suppresses the expression of MMP-9, p-P13K, p-AKT, p-mTOR, and Wnt-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that this compound can induce changes in cell proliferation and tumor volume over a period of weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study involving mice with implanted murine melanoma B16 cells, this compound effectively inhibited tumor growth when administered at a dosage of 100 mg/kg body weight per day .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic Acid DM can be synthesized through biotechnological methods involving the expression of cytochrome P450 genes from Ganoderma lucidum in Saccharomyces cerevisiae. This method allows for the production of ganoderic acids in a heterologous host, overcoming the challenges of low yield and slow growth associated with Ganoderma lucidum . The process involves the oxidation of 3-hydroxy-lanosta-8,24-dien-26-oic acid to produce ganoderic acids.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. The mushroom is grown on various substrates, and the triterpenoids are extracted using organic solvents such as ethanol and chloroform. The extracts are then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid DM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Ganoderic Acid DM has a wide range of scientific research applications across various fields:
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpenoids and developing new synthetic methodologies.
Biology: this compound is used to investigate its effects on cellular processes, including apoptosis, cell cycle regulation, and differentiation.
Medicine: The compound has shown potential in treating various diseases, such as cancer, osteoporosis, and rheumatoid arthritis, due to its anti-proliferative and osteoclastogenesis inhibitory properties
Industry: this compound is utilized in the development of nutraceuticals and functional foods, leveraging its health-promoting effects.
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Methyl Ganoderic Acid DM
- 7-oxo-methyl Ganoderic Acid Z
This compound stands out among these compounds for its specific pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316309 | |
Record name | Ganoderic acid DM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173075-45-1 | |
Record name | Ganoderic acid DM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid DM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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